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Abstract

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-
fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various
foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical
communities stems from its unique physiological properties: it is a low-calorie sweetener with
approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive
research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-
hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing
metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth
overview of the core aspects of D-Psicose, including its biochemical properties, metabolic fate,
mechanisms of action, and relevant experimental data.

Biochemical Profile and Production

D-Psicose is a ketohexose with the same chemical formula as fructose (C6H1206) but differs
in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis
for its distinct metabolic and physiological properties.

Enzymatic Production: The large-scale production of D-Psicose has been made possible
through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-
tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), which belong to the D-
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ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible
conversion of D-fructose to D-Psicose.[10]

D-Psicose 3-Epimerase (DPEase) / D-Tagatose 3-Epimerase (DTEase)

Click to download full resolution via product page

Figure 1: Enzymatic production of D-Psicose from D-fructose.

Metabolism and Pharmacokinetics

Unlike its epimer D-fructose, D-Psicose is poorly metabolized in the human body.[8][10]
Approximately 70% of ingested D-Psicose is absorbed in the small intestine and subsequently
excreted in the urine without being utilized for energy.[11] The remaining 30% reaches the
large intestine, where it is partially fermented by the gut microbiota.[11][12]

Absorption, Distribution, and Excretion

Studies in rats have shown that orally administered D-Psicose is well-absorbed and rapidly
eliminated.[13] Peak blood concentrations are observed within an hour of ingestion, followed by
a swift decline.[13] The absorbed D-Psicose is distributed to various organs, with the highest
concentrations found in the liver and kidneys, before being excreted primarily through urine.[13]
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Figure 2: Metabolic fate of orally ingested D-Psicose.

Mechanism of Action: Anti-Hyperglycemic Effects

D-Psicose exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by
modulating carbohydrate digestion and glucose metabolism.

Inhibition of Intestinal a-Glucosidases
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In vitro and in vivo studies have demonstrated that D-Psicose potently inhibits intestinal a-
glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the
digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the

postprandial rise in blood glucose levels.[1]

Enhancement of Hepatic Glucokinase Activity

D-Psicose has been shown to promote the translocation of glucokinase from the nucleus to
the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading
to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes
glycogen synthesis and hepatic glucose uptake.[6][14]
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Figure 3: Key mechanisms of D-Psicose's anti-hyperglycemic action.
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Quantitative Data from Preclinical and Clinical
Studies

The following tables summarize key quantitative findings from various studies investigating the
effects of D-Psicose.

Table 1: Effects of D-Psicose on Postprandial Blood
Glucose in Rats

Peak v
0
Treatment Carbohydra Plasma .
Dose Reduction Reference
Group te Load Glucose
vs. Control
(mgl/dL)
sucrose 2 gk 160 [1]
(Control) I
Sucrose + D-
) 0.2 g/kg 2 g/kg ~120 ~25% [1]
Psicose
Maltose 2 glk 175 [1]
(Control) 9
Maltose + D-
) 0.2 g/kg 2 g/kg ~130 ~26% [1]
Psicose

Table 2: Long-Term Effects of D-Psicose on Body Weight
and Adipose Tissue in Rats

Intra-
) abdominal
. . Final Body .
Diet Group Duration ] Adipose Reference
Weight (g) ) .
Tissue Weight
(9
Sucrose
18 months ~700 ~45 [15]
(Control)
D-Psicose (3%) 18 months ~650 ~35 [15]
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Table 3: Effects of D-Psicose on Glucose and Insulin

s i > Diabeti c |

Treatment . Blood Glucose Serum Insulin

Duration Reference
Group (mgl/dL) (ng/mL)
Control (OLETF) 13 weeks ~250 ~8.5 [6]

D-Psicose (5% in

13 weeks ~180 ~5.0 [6]
water)

Experimental Protocols
In Vivo Study: Oral Carbohydrate Tolerance Test in Rats

e Animals: Male Wistar rats.

o Acclimation: Standard laboratory conditions for at least one week.
o Fasting: Overnight fasting prior to the experiment.

e Treatment Groups:

o Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg
body weight).

o D-Psicose Group: Administered a solution of sucrose or maltose along with D-Psicose
(0.2 g/kg body weight).

e Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120
minutes post-administration.

e Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.

 Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA
followed by post-hoc tests) to determine significant differences between groups.
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Figure 4: Workflow for the oral carbohydrate tolerance test.
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Long-Term Toxicity and Efficacy Study in Rats

e Animals: Male Wistar rats (3 weeks old).
e Dietary Groups:

o Control Group: Fed a standard diet containing 3% sucrose.

o D-Psicose Group: Fed a standard diet containing 3% D-Psicose.
e Duration: 12 to 18 months.

o Parameters Measured:

o

Body weight and food intake (weekly).

[¢]

Intra-abdominal adipose tissue weight (at sacrifice).

[¢]

Blood chemistry and hematology (at sacrifice).

[e]

Gross pathology and histopathology of major organs.

 Statistical Analysis: Comparison between the two groups using t-tests or other appropriate
statistical methods.

Safety and Regulatory Status

D-Psicose has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.[15] Long-
term studies in rats have not shown any adverse effects at dietary doses of 3%.[15] The United
States Food and Drug Administration (FDA) has granted D-Psicose the status of Generally
Recognized as Safe (GRAS).[8]

Conclusion and Future Directions

D-Psicose, the C-3 epimer of D-fructose, presents a compelling profile for researchers,
scientists, and drug development professionals. Its unique metabolic fate and mechanisms of
action, particularly in modulating glucose metabolism, underscore its potential as a functional
food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence
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from preclinical and clinical studies provides a strong foundation for its application. Future
research should focus on elucidating the long-term effects of D-Psicose in diverse human
populations, exploring its impact on the gut microbiome in more detail, and investigating its
potential synergistic effects with other therapeutic agents for the management of type 2
diabetes and obesity. The continued development of cost-effective, large-scale production
methods will also be crucial for its widespread adoption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fructose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8758972#d-psicose-c-3-epimer-of-d-fructose-
explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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